1,1'-联二茶碱亚甲基

描述

Synthesis Analysis

The synthesis of chiral 1,3-diamine ligands based on a 1,1'-methylene-bis framework is detailed in the first paper. This involves the preparation of various mono-, di-, and bridged N-alkyl derivatives. The resolution of one compound and its structural analysis through Cu(I)Br X-ray crystallography is also mentioned, along with its application in catalytic enantioselective transformations .

Molecular Structure Analysis

The molecular structure of related compounds, such as the bis(methylene)-λ4-sulfane, has been analyzed using single-crystal X-ray diffraction. This analysis revealed a bent C=S=C geometry with π-bonds, which suggests that similar bis-compounds like 1,1'-Methylene Bis[Theobromine] may also exhibit interesting structural features .

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of 1,1'-Methylene Bis[Theobromine]. However, they do provide insights into the reactivity of similar compounds. For instance, the bromination mechanism of bis(pyridin-2-yl) diselenide in methylene chloride and the study of its molecular and crystal structures after reaction with cyclopentene are explored . This suggests that 1,1'-Methylene Bis[Theobromine] could also undergo halogenation reactions and form stable adducts with various substrates.

Physical and Chemical Properties Analysis

The extraordinary stability of bis(methylene)-λ4-sulfane under atmospheric conditions and even at elevated temperatures is highlighted, which could imply that 1,1'-Methylene Bis[Theobromine] might share similar stability characteristics. The electron-density distribution and the slow rotation of the S=C moieties in the bis(methylene)-λ4-sulfane are also discussed, which could be relevant when considering the physical properties of 1,1'-Methylene Bis[Theobromine] .

科学研究应用

电荷转移光学跃迁和荧光

结构类似于1,1'-联二茶碱亚甲基的1,6-和1,7-双(正辛基氨基)苝-3,4:9,10-双(二羧酰亚胺),在可见光谱中显示电荷转移光学跃迁并弱荧光。循环伏安法显示它们经历可逆氧化和还原。这些化合物具有稳定的自由基阳离子,表明有可能开发新的光活性电荷传输材料 (Ahrens、Tauber 和 Wasielewski,2006).

亚甲基桥联双-1,3-二羰基化合物的合成

1,3-二羰基化合物与 N,N-二甲基苯胺的铁催化氧化反应可有效合成亚甲基桥联双-1,3-二羰基衍生物。这些化合物对于合成联吡唑和取代的 1,4-二氢吡啶至关重要,这意味着它们在有机合成和材料科学中具有应用前景 (Li 等人,2009).

双-PTA 衍生物和水溶性研究

结构类似于 1,1'-联二茶碱亚甲基的双膦,已经以高产率制备,显示出水溶性的显着差异。这些化合物的溶水性受芳环上 PTA 单元的相对位置的影响。此类化合物可以在溶解性在水中至关重要的应用中发挥关键作用 (Krogstad 等人,2009).

抑制恶性胶质母细胞瘤增殖

与 1,1'-联二茶碱亚甲基密切相关的茶碱已被发现可以阻止恶性胶质母细胞瘤的增殖。它对磷酸二酯酶-4、细胞外信号调节激酶、Akt/哺乳动物雷帕霉素激酶靶点和核因子-κB 产生负调节,表明其在癌症研究和治疗中的潜在应用 (Sugimoto 等人,2014).

发光传感和农药去除

使用噻吩官能化二羧酸盐(类似于 1,1'-联二茶碱亚甲基)构建的金属有机框架 (MOF) 表现出高效的发光传感材料。它们对环境污染物(例如 Hg(II)、Cu(II)、Cr(VI) 和水杨醛)具有高度选择性和敏感性。此外,这些 MOF 已显示出可循环检测这些污染物和去除农药的潜力,表明它们在环境监测和修复中的应用 (Zhao 等人,2017).

安全和危害

When handling “1,1’-Methylene Bis[Theobromine]”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .

属性

IUPAC Name |

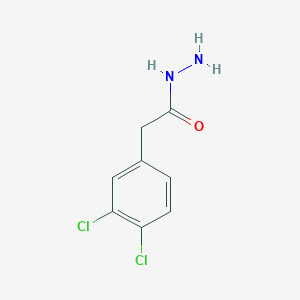

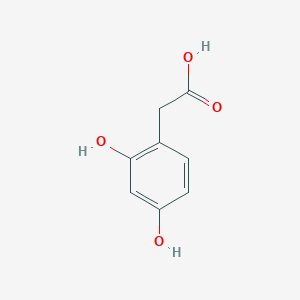

1-[(3,7-dimethyl-2,6-dioxopurin-1-yl)methyl]-3,7-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N8O4/c1-18-5-16-10-8(18)12(24)22(14(26)20(10)3)7-23-13(25)9-11(17-6-19(9)2)21(4)15(23)27/h5-6H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQLBZHMVLVGVBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2C)CN3C(=O)C4=C(N=CN4C)N(C3=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30543955 | |

| Record name | 1,1'-Methylenebis(3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1'-Methylene Bis[Theobromine] | |

CAS RN |

77196-87-3 | |

| Record name | 1,1'-Methylene bis(theobromine) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077196873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Methylenebis(3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-METHYLENE BIS(THEOBROMINE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3YLV2M7UG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propyl 8-fluoro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B140574.png)

![Platinum(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline](/img/structure/B140595.png)